3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H10N4O/c10-5-8-9(12-3-2-11-8)13-4-1-7(14)6-13/h2-3,7,14H,1,4,6H2 |
InChI Key |
CONRAFAGRKKPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=NC=CN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 3-hydroxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes. The compound’s structure allows it to penetrate biological membranes, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)pyrazine-2-carbonitrile
- 3-(Hydroxypyrrolidin-1-yl)pyrazine-2-carboxamide
- 3-(Hydroxypyrrolidin-1-yl)pyrazine-2-carboxylic acid
Uniqueness
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and nitrile groups make it versatile for various chemical reactions, while its pyrazine ring structure contributes to its biological activity .
Biological Activity
3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazine ring substituted with a hydroxypyrrolidine group and a carbonitrile functional group. The unique structural characteristics of this compound enable it to interact with various biological macromolecules, influencing enzyme activities and receptor functions.
The molecular formula of this compound is CHNO, with a molecular weight of 178.19 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1342509-27-6 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxypyrrolidine group and engage in π-π interactions via the pyrazine moiety. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Interaction with Biological Targets
Research indicates that this compound may exhibit antimicrobial and antiviral properties. Its structural components facilitate interactions with biological macromolecules, potentially enhancing its efficacy against pathogens.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.
Antiviral Activity
In addition to antimicrobial properties, this compound has shown promise in antiviral applications. Its mechanism may involve interference with viral replication processes, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- Study on Antimicrobial Effects : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an IC value of approximately 12 μM for S. aureus, indicating potent antimicrobial activity.
- Antiviral Mechanism Investigation : Another research effort focused on the compound's ability to inhibit viral replication in vitro. The results suggested a significant reduction in viral load when treated with concentrations as low as 5 μM.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrrolopyrazine Derivatives | Contains a pyrazine ring | Varies in substituents affecting activity |
| Pyrazine-2-carbonitrile | Lacks hydroxypyrrolidine group | Focused on carbonitrile functionality |
| Hydroxypyridine Derivatives | Contains hydroxypyridine group | Different core structure |
The combination of the hydroxypyrrolidine group with the pyrazine ring and carbonitrile functionality imparts distinct chemical and biological properties not observed in similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-Hydroxypyrrolidin-1-yl)pyrazine-2-carbonitrile?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
Cyclization : Reacting pyrazine-2-carbonitrile derivatives with 3-hydroxypyrrolidine under acidic or basic conditions to form the pyrrolidine-pyrazine scaffold.
Functionalization : Introducing the hydroxypyrrolidinyl group via nucleophilic substitution or condensation, as seen in analogous pyridine/pyrazine systems .
Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the product with ≥95% purity.
- Key Considerations : Variations in starting materials (e.g., halogenated pyrazines) and catalysts (e.g., acetic acid for cyclization) influence yield and reaction efficiency .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+ for CHNO: 207.0984) .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks involving the hydroxyl group) .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the compound’s potential interaction with ATP-binding pockets .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity, guided by structural analogs showing antidiabetic or antitumor activity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities of this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables .
- Structure-Activity Relationship (SAR) Analysis : Synthesize derivatives (e.g., varying pyrrolidine substituents) to identify pharmacophores responsible for divergent activities .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, reconciling discrepancies in experimental IC values .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the carbonitrile group to a hydrochloride salt to enhance aqueous solubility .
- Prodrug Design : Mask the hydroxyl group with ester prodrugs (e.g., acetyl or PEGylated derivatives) to improve membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release and reduced off-target effects .
Q. How does the hydroxypyrrolidinyl group influence the compound’s coordination chemistry with metal ions?
- Methodological Answer :
- Complexation Studies : React with Pd(II) or Pt(II) salts to form chelates, characterized by UV-Vis spectroscopy (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
- Stability Constants : Determine via potentiometric titrations in aqueous/DMSO mixtures to assess binding affinity .
- Biological Implications : Evaluate DNA intercalation potential (e.g., ethidium bromide displacement assays) for anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
